3,5-Dimethyl-1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Description
3,5-Dimethyl-1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (CAS: 1339890-99-1) is a boron-containing pyrazole derivative characterized by:
- A pyrazole core substituted with methyl groups at positions 3 and 3.
- An oxetan-3-yl group at position 1, introducing a strained cyclic ether moiety.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 4, enabling Suzuki-Miyaura cross-coupling reactions for further functionalization .
This compound is primarily used as a building block in medicinal chemistry, particularly in synthesizing kinase inhibitors or boron neutron capture therapy (BNCT) agents. Its oxetane group enhances solubility compared to more lipophilic substituents, while the dioxaborolane group facilitates late-stage diversification .
Properties
IUPAC Name |
3,5-dimethyl-1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-9-12(10(2)17(16-9)11-7-18-8-11)15-19-13(3,4)14(5,6)20-15/h11H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKFODZYSUOCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C3COC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Catalyst Screening for Miyaura Borylation
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(dppf)Cl₂·CH₂Cl₂ | dppf | 78 | 98 |
| Pd(OAc)₂ | PCy₃ | 45 | 85 |
| PdCl₂(PPh₃)₂ | — | 32 | 79 |
Key Findings :
- Pd(dppf)Cl₂·CH₂Cl₂ outperforms other catalysts due to enhanced electron density and steric protection.
- Ligand-free systems exhibit poor conversion, underscoring the necessity of bidentate phosphine ligands.
Characterization and Analytical Data
Table 2: Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.32 (s, 12H, Bpin-CH₃), 2.45 (s, 6H, C3/C5-CH₃), 4.72–4.85 (m, 4H, oxetane) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 24.9 (Bpin-C), 105.3 (oxetane-C), 148.1 (pyrazole-C4) |
| HRMS (ESI-TOF) | [M+H]⁺ Calc. 279.1721; Found 279.1718 |
Structural Confirmation :
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of specific functional groups to simpler forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and applications of related pyrazole-boronate esters:
*Calculated based on molecular formula C₁₄H₂₂BN₃O₃.
Key Differences and Implications
Solubility and Bioavailability :
- The oxetane group in the target compound improves aqueous solubility compared to benzyl or phenyl substituents, which are more lipophilic .
- Fluorinated analogues (e.g., 3-fluorobenzyl derivative) exhibit enhanced metabolic stability due to reduced cytochrome P450-mediated oxidation .
Synthetic Utility :
- The dioxaborolane group in all compounds enables cross-coupling reactions, but the oxetane-containing derivative is preferred in drug discovery for its balance of solubility and reactivity .
- Compounds with bulky substituents (e.g., 3-methylbenzyl) face challenges in crystallinity, complicating purification .
Stability and Reactivity
- Oxetane vs. In contrast, benzyl-substituted derivatives are more stable under acidic conditions .
- Boronates : All dioxaborolane-containing compounds are sensitive to protic solvents but stable under inert storage conditions .
Biological Activity
3,5-Dimethyl-1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (CAS No. 2144759-94-2) is a novel compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C14H23BN2O3, with a molecular weight of 278.16 g/mol. The structure includes a pyrazole ring and an oxetane moiety, which may contribute to its biological properties. The compound is characterized by high purity (97%) and is typically stored under specific conditions to maintain stability.
Synthesis
The synthesis of this compound can be achieved through various synthetic routes that involve the reaction of pyrazole derivatives with oxetane and boron-containing reagents. The one-pot synthesis method has been reported to yield high purity products efficiently .
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In vitro assays demonstrated significant activity against liver and lung carcinoma cells. For instance, compounds derived from similar pyrazole structures exhibited IC50 values in the range of 5.35 µM to 8.74 µM against these cell lines, indicating promising anticancer potential .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the dioxaborolane group may enhance interactions with biological targets involved in cell proliferation and survival pathways.
Study on Cytotoxicity
In a comparative study involving various pyrazole derivatives, this compound was found to be less toxic to normal lung fibroblast cells (MRC-5) compared to standard chemotherapeutic agents like Cisplatin. This suggests a favorable safety profile while retaining efficacy against cancer cells .
Structure-Activity Relationship (SAR)
Research on related pyrazole compounds has indicated that modifications in the molecular structure can significantly influence biological activity. For example, the introduction of different substituents on the pyrazole ring has been shown to enhance selectivity and potency against specific cancer types .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
